1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-methyl-1-(pyridin-3-ylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-methyl-1-(pyridin-3-ylmethyl)thiourea is a complex organic compound that belongs to the class of thioureas This compound is characterized by the presence of an indole ring, a pyridine ring, and a thiourea functional group
Preparation Methods
The synthesis of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-methyl-1-(pyridin-3-ylmethyl)thiourea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The starting material, 2,5-dimethylindole, undergoes alkylation with an appropriate alkyl halide to form the 2-(2,5-dimethyl-1H-indol-3-yl)ethyl intermediate.
Pyridine Derivative Preparation: Pyridine-3-carboxaldehyde is reacted with methylamine to form the pyridin-3-ylmethylamine derivative.
Thiourea Formation: The final step involves the reaction of the indole and pyridine derivatives with thiourea under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-methyl-1-(pyridin-3-ylmethyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the thiourea group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-methyl-1-(pyridin-3-ylmethyl)thiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-methyl-1-(pyridin-3-ylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The indole and pyridine rings allow the compound to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The thiourea group can form hydrogen bonds and interact with metal ions, further influencing its biological activity.
Comparison with Similar Compounds
Similar compounds to 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-methyl-1-(pyridin-3-ylmethyl)thiourea include:
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-3-ylmethyl)thiourea: This compound has a phenethyl group instead of a methyl group, which may alter its chemical and biological properties.
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-(3-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-methyl-1-(pyridin-3-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4S/c1-14-6-7-19-18(11-14)17(15(2)23-19)8-10-24(20(25)21-3)13-16-5-4-9-22-12-16/h4-7,9,11-12,23H,8,10,13H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKZFWGRSMGHAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CN=CC=C3)C(=S)NC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.